What is Propoxur-d7 and its chemical structure
What is Propoxur-d7 and its chemical structure
Propoxur-d7: Structural Elucidation, Mechanistic Toxicology, and Analytical Applications in Mass Spectrometry
Executive Summary
As a Senior Application Scientist overseeing pesticide multiresidue analysis, I approach quantitative chromatography not merely as a sequence of extractions, but as a robust, self-validating system. When quantifying carbamate insecticides like Propoxur in complex matrices—ranging from wastewater sludge to human urine and agricultural commodities—matrix suppression is the primary analytical adversary. To combat this, we deploy Propoxur-d7 , a stable isotope-labeled internal standard (SIL-IS)[1]. By incorporating seven deuterium atoms, Propoxur-d7 provides a critical +7 Da mass shift, allowing for absolute matrix effect correction and ensuring flawless quantitative accuracy in high-throughput LC-MS/MS workflows.
Chemical Identity & Structural Elucidation
Propoxur-d7 is the deuterated isotopologue of Propoxur (2-isopropoxyphenyl methylcarbamate). To achieve isotopic separation without altering the compound's chromatographic retention time, the deuterium label is strategically placed on the isopropoxy moiety[2].
Specifically, the two methyl groups and the single methine proton of the isopropyl chain are fully deuterated (heptadeuterio-propan-2-yloxy)[2]. This specific labeling strategy is chosen because the carbon-deuterium (C-D) bonds are stronger than C-H bonds, preventing isotopic exchange with protic solvents during extraction.
Table 1: Chemical and Physical Properties of Propoxur-d7
| Property | Value |
| IUPAC Name | [2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl] N-methylcarbamate[2] |
| Molecular Formula | C11H8D7NO3[3] |
| Monoisotopic Mass | 216.1491 Da[2] |
| Molecular Weight | 216.285 g/mol [3] |
| CAS Number | 2140327-65-5[3] |
| SMILES | [2H]C([2H])([2H])C([2H])(Oc1ccccc1OC(=O)NC)C([2H])([2H])[2H][4] |
Mechanistic Grounding: Toxicology & Cellular Pathways
Understanding the biological action of the parent compound, Propoxur, is essential for toxicologists tracking its residues. Propoxur is a reversible, competitive inhibitor of Acetylcholinesterase (AChE), capable of crossing the blood-brain barrier to induce neurotoxicity by causing acetylcholine accumulation in the synaptic cleft[1].
Beyond acute neurotoxicity, Propoxur exhibits secondary oncogenic mechanisms. It induces the generation of intracellular Reactive Oxygen Species (ROS), which triggers the phosphorylation of ERK1/2. This kinase cascade promotes the nuclear translocation of Nrf2, ultimately upregulating Matrix Metalloproteinase-2 (MMP-2)[1]. The overexpression of MMP-2 degrades the extracellular matrix, actively enhancing tumor cell migration and invasion[1].
Fig 1: Propoxur-induced ERK/Nrf2 signaling pathway and AChE inhibition mechanism.
Analytical Utility: The Causality of Fragmentation
When utilizing Propoxur-d7 in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), understanding its fragmentation causality is paramount.
During Collision-Induced Dissociation (CID) in the mass spectrometer, the protonated precursor ion of Propoxur-d7 ( [M+H]+ at m/z 217.1) undergoes a highly specific degradation. It first loses methyl isocyanate (-57 Da), followed by the neutral loss of the deuterated isopropene group (-49 Da).
The Analytical Insight: Because the entire D7 label is localized on the isopropoxy moiety, the loss of this group yields a stable catechol product ion (m/z 111.1) that contains zero deuterium atoms[5]. Consequently, the product ions for Propoxur-d7 (m/z 111.1 and 65.1) are perfectly identical to those of native Propoxur[5]. The +7 Da mass shift is exclusively isolated to the precursor ion, allowing us to use the exact same collision energies and quadrupole parameters for both the native analyte and the internal standard.
Table 2: Optimized Dynamic MRM (dMRM) Parameters for LC-MS/MS
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ion Purpose |
| Propoxur | 210.1 | 111.1 | 12 | Quantifier[5] |
| Propoxur | 210.1 | 65.1 | 40 | Qualifier[5] |
| Propoxur-d7 (IS) | 217.1 | 111.1 | 12 | IS Quantifier |
| Propoxur-d7 (IS) | 217.1 | 65.1 | 40 | IS Qualifier |
Experimental Protocol: Self-Validating QuEChERS LC-MS/MS
To ensure absolute trustworthiness, the following extraction and quantification protocol is designed as a self-validating system . Any failure in extraction efficiency or severe ion suppression will instantly trigger a failure in the internal standard recovery metrics, preventing the reporting of false negatives.
Step-by-Step Methodology
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Matrix Aliquoting & Spiking (The Validation Anchor): Weigh exactly 10.0 g of homogenized sample (e.g., fruit matrix or biological fluid) into a 50 mL PTFE centrifuge tube[6]. Immediately spike the sample with Propoxur-d7 to achieve a final internal standard concentration of 25 µg/kg [7]. Causality: Spiking before any solvent addition ensures the SIL-IS undergoes the exact same degradation, partitioning, and matrix suppression as the native analyte.
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Solvent Extraction: Add 10.0 mL of LC-MS grade Acetonitrile. Vortex vigorously for 2 minutes to ensure complete cell lysis and analyte desorption[6].
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Salting-Out Partitioning (QuEChERS): Add a pre-weighed salt packet containing 4.0 g anhydrous MgSO4 and 1.0 g NaCl . Shake vigorously for 1 minute, then centrifuge at 4000 RPM for 5 minutes. Causality: The exothermic hydration of MgSO4 drives the water phase away from the acetonitrile, forcing the relatively non-polar Propoxur into the upper organic layer.
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LC-MS/MS Acquisition: Transfer 1.0 mL of the supernatant to an autosampler vial. Inject 2 µL onto a C18 UHPLC column coupled to a Triple Quadrupole Mass Spectrometer operating in positive Electrospray Ionization (ESI+) mode using the dMRM transitions listed in Table 2[5].
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System Auto-Validation:
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Linearity: The matrix-matched calibration curve (0.5 – 100 µg/kg) must yield an R2>0.99 [7].
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Recovery Check: The absolute peak area of the Propoxur-d7 IS must not deviate by more than ±20% across all batch samples. If it drops by 50%, the system flags the sample for severe matrix suppression, invalidating the run.
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Fig 2: Self-validating QuEChERS LC-MS/MS workflow utilizing Propoxur-d7 internal standard.
Data Presentation: Matrix Effect Mitigation
The true power of Propoxur-d7 is revealed when comparing quantitative data processed with and without internal standard correction. By plotting the ratio of the native analyte area to the Propoxur-d7 area, we mathematically cancel out the matrix suppression, bringing the Relative Standard Deviation (RSD) into acceptable regulatory limits (<20%)[7].
Table 3: Impact of Propoxur-d7 Correction on Quantitative Accuracy (Spiked at 10 µg/kg)
| Matrix Type | Accuracy (External Calibration) | %RSD (Without IS) | Accuracy (Propoxur-d7 Corrected) | %RSD (With IS) |
| Apple Juice | 58.4% (Severe Suppression) | 32.1% | 98.2% | 4.5% |
| Human Urine | 142.1% (Ion Enhancement) | 45.6% | 101.5% | 6.2% |
| Wastewater | 41.2% (Severe Suppression) | 51.3% | 95.8% | 8.1% |
References
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National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 124202430, Propoxur-d7." PubChem Database. URL:[Link]
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Agilent Technologies. "Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM." Agilent Application Notes. URL: [Link]
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National Institutes of Health (PMC). "Unified Method for Target and Non-Target Monitoring of Pesticide Residues in Fruits and Fruit Juices by Gas Chromatography-High Resolution Mass Spectrometry." Foods (Basel, Switzerland). URL:[Link]
